N-(4-chlorophenyl)-2-(3,4,5-trimethoxybenzoyl)-1-hydrazinecarbothioamide
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Description
Synthesis Analysis
The synthesis of compounds similar to N-(4-Chlorophenyl)-2-(3,4,5-trimethoxybenzoyl)-1-hydrazinecarbothioamide involves reacting specific chlorophenyl and trimethoxybenzoyl derivatives with hydrazine or hydrazine derivatives. For example, Ramadan (2019) describes the preparation of N-(3-Chlorophenyl)hydrazinecarbothioamide through the reaction of 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate, which could provide a basis for understanding the synthesis of the target compound (Ramadan, 2019).
Molecular Structure Analysis
The molecular structure and behavior of similar compounds have been extensively studied, providing insights into their electronic configurations, atomic charges, and potential fragmentation pathways using tools like Chem3D Pro. The nitrogen rule and mass spectrometry play significant roles in predicting molecular ions and their fragmentation patterns, as detailed in the work by Ramadan (2019) (Ramadan, 2019).
Chemical Reactions and Properties
Compounds within this class exhibit various chemical behaviors, including reactions with aromatic aldehydes and potential for forming derivatives with significant yields, as described in the synthesis processes involving condensation reactions and characterization by spectroscopic methods (Ramadan, 2019).
Physical Properties Analysis
The solubility, melting points, and other physical properties of related compounds have been explored in studies, such as the work by Shakeel et al. (2014), which focused on the solubility of an isoniazid analogue in various solvents, indicating the importance of solvent choice in the solubility and potentially the physical properties of such compounds (Shakeel, Bhat, & Haq, 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological systems, of compounds related to N-(4-Chlorophenyl)-2-(3,4,5-trimethoxybenzoyl)-1-hydrazinecarbothioamide have been a subject of research. For example, the antioxidant activities of hydrazinecarbothioamides and their derivatives highlight the chemical versatility and potential biological relevance of these compounds, as discussed by Barbuceanu et al. (2014) (Barbuceanu, Ilies, Şaramet, Uivarosi, Draghici, & Rǎdulescu, 2014).
Scientific Research Applications
Synthesis and Characterization
N-(4-chlorophenyl)-2-(3,4,5-trimethoxybenzoyl)-1-hydrazinecarbothioamide and its derivatives have been extensively studied for their synthesis methods and the characterization of their chemical properties. For instance, Ramadan (2019) explored the synthesis and mass spectrometry of various arylidene-hydrazinyl-thiazolines and their precursors, providing insights into their spectroscopic characteristics and molecular modeling (Ramadan, 2019). Additionally, Bărbuceanu et al. (2014) synthesized new hydrazinecarbothioamides and evaluated their antioxidant activity, demonstrating their potential utility in medicinal chemistry (Bărbuceanu et al., 2014).
Biological Activities and Therapeutic Potentials
The compound and its derivatives have shown promising biological activities. For instance, Arulnathan et al. (2020) investigated the anticancer properties of a similar compound, specifically its role in activating intrinsic apoptosis and cell cycle arrest in breast cancer cell lines (Arulnathan et al., 2020). Additionally, Kumari et al. (2017) studied its use as a corrosion inhibitor, indicating its potential in industrial applications (Kumari et al., 2017).
Analytical and Sensing Applications
The compound has also been utilized in analytical chemistry. Suh et al. (2022) developed a hydrazine-carbothioamide-based fluorescent probe for the detection of Zn2+, highlighting its application in environmental and biological monitoring (Suh et al., 2022).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c1-23-13-8-10(9-14(24-2)15(13)25-3)16(22)20-21-17(26)19-12-6-4-11(18)5-7-12/h4-9H,1-3H3,(H,20,22)(H2,19,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSFLYVBZVURKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=S)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(3,4,5-trimethoxybenzoyl)-1-hydrazinecarbothioamide |
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